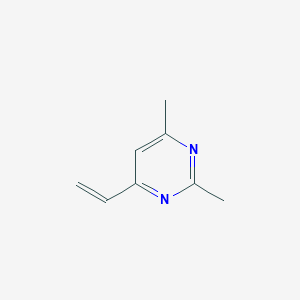

4-Ethenyl-2,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-5-6(2)9-7(3)10-8/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVTOPNAJJTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127588-28-7 | |

| Record name | 4-ethenyl-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

Plausible Synthetic Routes

Given the lack of specific literature for the synthesis of 4-Ethenyl-2,6-dimethylpyrimidine, plausible synthetic strategies can be proposed based on established methods for creating similar vinyl-substituted heterocycles.

One highly effective method would likely be a palladium-catalyzed cross-coupling reaction . For instance, a Suzuki coupling could be employed, reacting a halogenated precursor, such as 4-chloro-2,6-dimethylpyrimidine (B189592), with a vinylboronic acid derivative in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds and is known for its high efficiency and functional group tolerance. libretexts.orggoogleapis.com

Another viable approach is the Wittig reaction . This would involve the conversion of a suitable precursor, such as 4-formyl-2,6-dimethylpyrimidine, by reacting it with a methylenetriphenylphosphorane (B3051586) ylide. The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgnih.gov

A third potential route could involve the dehydration of a corresponding alcohol, such as 1-(2,6-dimethylpyrimidin-4-yl)ethanol. This alcohol could be synthesized by the reaction of 4-formyl-2,6-dimethylpyrimidine with a methyl Grignard reagent. Subsequent acid-catalyzed dehydration would yield the desired ethenylpyrimidine.

Spectroscopic Profile

The structural features of this compound would give rise to a distinct spectroscopic signature. While experimental data is not available, a predicted profile can be outlined based on the analysis of similar compounds. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals for the two methyl groups (singlet, ~2.5 ppm). A characteristic set of signals for the vinyl group, including a doublet of doublets for the proton on the carbon attached to the pyrimidine (B1678525) ring (~6.5-7.0 ppm) and two doublets for the terminal vinyl protons (~5.5-6.0 ppm). A singlet for the proton at the 5-position of the pyrimidine ring. |

| ¹³C NMR | Resonances for the two methyl carbons (~24 ppm). Signals for the pyrimidine ring carbons, with the carbon bearing the ethenyl group appearing at a distinct chemical shift. Two signals for the ethenyl group carbons (~115-140 ppm). |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the methyl and vinyl groups (~2900-3100 cm⁻¹). C=C stretching vibration for the vinyl group (~1640 cm⁻¹). C=N and C=C stretching vibrations characteristic of the pyrimidine ring (~1500-1600 cm⁻¹). vandanapublications.comvandanapublications.comjst.go.jp |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₁₀N₂ (134.18 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and potentially the ethenyl group. researchgate.netacs.orgnih.gov |

Reactivity and Reaction Mechanisms of 4 Ethenyl 2,6 Dimethylpyrimidine

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the pyrimidine (B1678525) ring is an electron-deficient π-system, making it susceptible to attack by nucleophiles. This reactivity is central to its utility in various chemical transformations.

Michael Addition Reactions and Conjugate Additions

The ethenyl group of 4-ethenyl-2,6-dimethylpyrimidine serves as a Michael acceptor, readily undergoing Michael addition reactions with a variety of nucleophiles. wikipedia.org This type of conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. wikipedia.orgresearchgate.net The electron-withdrawing nature of the pyrimidine ring activates the double bond of the ethenyl group, facilitating the attack of nucleophiles at the β-carbon.

A general mechanism for the Michael addition involves the attack of a nucleophile (Michael donor) on the β-carbon of the ethenyl group (Michael acceptor). youtube.com This leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. youtube.com

Common Michael donors that can react with this compound include:

Carbon nucleophiles: Enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), β-ketoesters, and cyanoacetates. wikipedia.orgyoutube.com

Heteroatom nucleophiles: Amines, thiols, and alcohols. youtube.comresearchgate.net

The reaction is typically carried out in the presence of a base, which generates the active nucleophile from the Michael donor. youtube.com

Cross-linking Reactions with Nucleophiles (e.g., Amino Groups, Thiol Groups)

The susceptibility of the ethenyl group to nucleophilic attack makes this compound a useful reagent for cross-linking applications, particularly with biomolecules. The amino and thiol groups present in proteins and peptides can act as nucleophiles in Michael addition reactions.

For instance, the thiol group of cysteine residues and the ε-amino group of lysine residues in proteins can react with the ethenylpyrimidine to form stable covalent bonds. researchgate.net This type of bioconjugation is valuable for attaching labels, drugs, or other moieties to proteins. The reaction with thiols is often particularly efficient. researchgate.net

Influence of pH on Ethenyl Group Reactivity

The reactivity of the ethenyl group in this compound towards nucleophiles can be significantly influenced by the pH of the reaction medium. The pH affects the protonation state of both the pyrimidine ring and the nucleophile.

Protonation of the nitrogen atoms in the pyrimidine ring at lower pH values increases the electron-withdrawing effect of the ring, further activating the ethenyl group towards nucleophilic attack. Conversely, the nucleophilicity of amines and thiols is dependent on their deprotonation. Therefore, an optimal pH range is often required to balance the activation of the ethenyl group and the availability of the nucleophilic form of the reacting partner. For reactions with amino groups, a slightly basic pH is generally preferred to ensure a significant concentration of the free amine.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound also exhibits its own characteristic reactivity, which can be exploited in various synthetic strategies.

Nucleophilic Substitution Reactions

While the pyrimidine ring is generally considered electron-deficient, direct nucleophilic substitution on the unsubstituted ring is not a common reaction pathway under normal conditions. However, the presence of leaving groups at the 2-, 4-, or 6-positions can facilitate nucleophilic aromatic substitution. For example, a chloro or other halo substituent at these positions can be displaced by a variety of nucleophiles. It has been noted that a chlorine atom at the 4-position of the pyrimidine ring can be displaced. researchgate.net

Intramolecular Cyclization Reactions

The presence of both the reactive ethenyl group and the pyrimidine ring within the same molecule allows for the possibility of intramolecular cyclization reactions. researchgate.net Following a Michael addition to the ethenyl group, if the incoming nucleophile contains another reactive functional group, a subsequent intramolecular reaction with a suitable position on the pyrimidine ring can lead to the formation of fused heterocyclic systems. For example, a nucleophile with a hydrazino- or a related group could potentially cyclize onto the pyrimidine ring, leading to the formation of bi- or tricyclic structures. researchgate.net

Mechanistic Investigations of Key Transformations

The reactivity of this compound is primarily characterized by the interplay between the electron-deficient pyrimidine ring and the reactive ethenyl substituent. While specific mechanistic studies exclusively focused on this compound are limited in publicly available literature, valuable insights can be drawn from investigations into the reactivity of analogous vinyl-substituted heteroaromatics and related pyrimidine derivatives. The key transformations of this compound likely revolve around addition reactions to the ethenyl group, particularly Michael-type additions, and reactions involving the pyrimidine nucleus.

One of the most pertinent and well-studied reactions for vinyl-substituted aza-aromatic compounds is the conjugate or Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the ethenyl group, which is activated by the electron-withdrawing nature of the pyrimidine ring. This reactivity is analogous to that observed in vinylpyridines and other vinylpyrimidines.

A study on the reaction of various vinylheteroarenes with thiols, such as cysteine derivatives, provides a strong model for the probable mechanistic pathway for this compound. researchgate.net The reaction is a nucleophilic addition to the carbon-carbon double bond of the vinyl group. The pyrimidine ring acts as an electron-withdrawing group, polarizing the ethenyl moiety and making the terminal carbon susceptible to nucleophilic attack.

The proposed mechanism for the Michael addition of a thiol (R-SH) to this compound would proceed as follows:

Nucleophilic Attack: The sulfur atom of the thiol, a soft nucleophile, attacks the β-carbon of the ethenyl group. This is the rate-determining step.

Formation of a Carbanionic Intermediate: This attack leads to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized onto the pyrimidine ring, which enhances the stability of the intermediate.

Protonation: The carbanionic intermediate is then protonated by a proton source in the reaction medium, which could be the thiol itself or the solvent, to yield the final addition product.

The rate of this reaction is influenced by the nature of the nucleophile and the electron-withdrawing strength of the heterocyclic ring. Studies on related vinylpyrimidines have shown that they are reactive towards soft nucleophiles like thiols. researchgate.net

While detailed kinetic data for the reaction of this compound is not available, the second-order rate constants for the reaction of a generic vinylpyrimidine with various nucleophiles have been reported, illustrating the selectivity for cysteine. researchgate.net

| Vinylheteroarene | Nucleophile | Second Order Rate Constant (k2, M⁻¹s⁻¹) |

| Vinylpyrimidine | Boc-Cys-OMe | >2 |

| Vinylpyrimidine | Boc-Lys-OMe | No reaction observed |

| Vinylpyrimidine | H-Ala-NH₂ | No reaction observed |

This table presents data for a generic vinylpyrimidine as an analogy for the reactivity of this compound. Data extracted from a study on vinylheteroarenes. researchgate.net

Beyond Michael additions, other potential transformations could involve the pyrimidine ring itself, although the ethenyl group is generally more reactive towards nucleophiles. Reactions such as N-alkylation or oxidation of the pyrimidine nitrogen atoms could occur under specific conditions. However, detailed mechanistic studies on these transformations for this compound are not currently documented in the scientific literature. Theoretical studies on other pyrimidine derivatives have utilized methods like Density Functional Theory (DFT) to investigate their reactivity, including the analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. wjarr.com Such computational approaches could provide valuable predictions for the reactivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Analysis and Proton Assignments

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethenyl, pyrimidine ring, and methyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.0 - 7.2 | s | - |

| H-1' (vinyl CH) | ~6.7 - 6.9 | dd | Jtrans ≈ 17, Jcis ≈ 11 |

| H-2'a (vinyl CH₂) | ~5.9 - 6.1 | d | Jtrans ≈ 17 |

| H-2'b (vinyl CH₂) | ~5.4 - 5.6 | d | Jcis ≈ 11 |

| 2-CH₃ & 6-CH₃ | ~2.5 - 2.7 | s | - |

The proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet in the aromatic region, likely around 7.0-7.2 ppm, based on the chemical shift of the corresponding proton in 4,6-dimethylpyrimidine (B31164). chemicalbook.com The ethenyl protons will present a characteristic AXM spin system. The H-1' proton, directly attached to the pyrimidine ring, is expected to be the most deshielded of the vinyl protons, appearing as a doublet of doublets (dd) due to coupling with the two geminal protons (H-2'a and H-2'b). The terminal vinyl protons, H-2'a and H-2'b, will appear as doublets, with distinct coupling constants for cis and trans relationships to H-1'. The two methyl groups at positions 2 and 6 are chemically equivalent and are therefore expected to resonate as a single, sharp singlet further upfield.

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented below.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~165 - 168 |

| C-4 | ~158 - 162 |

| C-5 | ~118 - 122 |

| C-1' (vinyl CH) | ~135 - 138 |

| C-2' (vinyl CH₂) | ~120 - 125 |

| 2-CH₃ & 6-CH₃ | ~23 - 26 |

The carbon atoms of the pyrimidine ring are expected to appear at characteristic downfield shifts. Based on data for 4,6-dimethylpyrimidine, the C-2 and C-6 carbons are predicted to be in the range of 165-168 ppm, while the C-4 carbon, bearing the ethenyl group, would be slightly upfield. nih.gov The C-5 carbon is anticipated to have a chemical shift around 118-122 ppm. nih.gov For the ethenyl group, the internal carbon (C-1') is expected to resonate at a lower field (~135-138 ppm) compared to the terminal carbon (C-2', ~120-125 ppm), a trend observed in vinyl-substituted aromatic systems like 4-vinylpyridine. chemicalbook.com The methyl carbons are expected to appear in the upfield region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the assigned structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the ethenyl protons: H-1' would show cross-peaks with both H-2'a and H-2'b. No correlations would be expected for the singlet signals of H-5 and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks between H-5 and C-5, the ethenyl protons (H-1', H-2'a, H-2'b) and their corresponding carbons (C-1', C-2'), and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Expected key correlations would include:

The H-5 proton showing correlations to C-4 and C-6.

The ethenyl proton H-1' showing a correlation to the pyrimidine carbon C-4.

The methyl protons showing correlations to the adjacent ring carbons (C-2 and C-6).

These combined 2D NMR techniques would provide unambiguous confirmation of the connectivity and substitution pattern of this compound. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Mode Analysis of Ethenyl and Pyrimidine Moieties

The vibrational spectrum of this compound will be a composite of the vibrational modes of the pyrimidine ring and the ethenyl and methyl substituents.

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit characteristic in-plane and out-of-plane ring stretching and bending vibrations. These are typically observed in the 1600-1300 cm⁻¹ region. The C-H stretching of the ring proton (H-5) would be expected above 3000 cm⁻¹. nih.gov

Ethenyl Group Vibrations: The ethenyl group will give rise to several characteristic bands. The C=C stretching vibration is expected around 1630-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the terminal =CH₂ group are particularly diagnostic and appear as strong bands in the 1000-900 cm⁻¹ region. nist.govchemicalbook.com

Methyl Group Vibrations: The methyl groups will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region, as well as characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Identification of Key Functional Group Frequencies

The following table summarizes the predicted key IR absorption frequencies for this compound.

Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (pyrimidine ring) | ~3050 - 3100 |

| Vinylic C-H Stretch | ~3020 - 3080 |

| Aliphatic C-H Stretch (methyl) | ~2850 - 3000 |

| C=C Stretch (vinyl) | ~1630 - 1650 |

| Aromatic C=N and C=C Ring Stretching | ~1550 - 1600 |

| Methyl C-H Bending | ~1375 and ~1450 |

| Vinylic C-H Out-of-Plane Bending | ~910 and ~990 |

| Aromatic C-H Out-of-Plane Bending | ~800 - 850 |

Raman spectroscopy would complement the IR data. The C=C stretching of the ethenyl group and the symmetric ring breathing mode of the pyrimidine ring are expected to give rise to strong signals in the Raman spectrum. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition and elucidating the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a compound. nih.gov This capability allows for the confident identification of unknown compounds and the confirmation of synthesized molecules. escholarship.org Techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers are capable of achieving mass accuracies in the parts-per-million (ppm) to parts-per-billion (ppb) range. nih.gov

For this compound, with a molecular formula of C₈H₁₀N₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically within a 5 ppm error margin. nih.gov This high level of accuracy helps to distinguish the target compound from other isobaric species, which have the same nominal mass but different elemental formulas. The ability to perform retrospective data analysis is another key advantage of HRMS, allowing for the interrogation of previously acquired full-scan data for newly identified compounds of interest without the need for re-injection. nih.gov

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂ |

| Theoretical Monoisotopic Mass | 134.0844 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 135.0917 |

| Mass Accuracy Requirement | < 5 ppm |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, ions are generated from a solution and transferred into the gas phase, allowing for their analysis by the mass spectrometer. nih.gov For this compound, ESI-MS would typically be performed in positive ion mode, where the nitrogen atoms of the pyrimidine ring are readily protonated to form the [M+H]⁺ ion.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states. The position and intensity of absorption bands are characteristic of the chromophores present in the molecule. The pyrimidine ring itself exhibits absorption in the UV region. nih.govnih.govacs.org The introduction of substituents like the ethenyl and dimethyl groups on the pyrimidine ring in this compound is expected to influence its UV-Vis absorption spectrum.

Generally, the absorption maxima of substituted pyrimidines are sensitive to the nature and position of the substituents. rsc.org For instance, the presence of electron-donating groups can cause a bathochromic (red) shift in the absorption bands. While specific absorption maxima for this compound are not detailed in the provided results, studies on related pyrimidine derivatives show absorption bands in the range of 200-400 nm. rsc.orgresearchgate.net The exact λₘₐₓ values would be dependent on the solvent used, as solvatochromic effects can shift the absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many pyrimidine derivatives are known to be fluorescent, and their emission properties are often highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. tandfonline.comnih.govacs.org This sensitivity arises from changes in the dipole moment of the molecule upon excitation, leading to different degrees of stabilization by solvents of varying polarity.

For fluorescent pyrimidine analogs, an increase in solvent polarity often leads to a red-shift (lower energy) in the emission spectrum and can also affect the fluorescence quantum yield. acs.orgnih.gov While specific fluorescence data for this compound is not available, studies on other substituted pyrimidines indicate that the presence of "push-pull" systems, where electron-donating and electron-withdrawing groups are present, can lead to strong solvatochromic effects due to the formation of twisted intramolecular charge-transfer (TICT) states in the excited state. nih.govacs.org The ethenyl group in this compound could potentially participate in such electronic interactions, suggesting that its fluorescence properties would likely exhibit some degree of solvatochromism. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to determine. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring and the orientation of the ethenyl and dimethyl substituents. While a crystal structure for the specific compound this compound is not found in the provided search results, data from related structures like 2-Iodo-4,6-dimethylpyrimidine can offer valuable insights. nih.gov In the crystal structure of 2-Iodo-4,6-dimethylpyrimidine, the non-hydrogen atoms of the molecule are located on a crystallographic mirror plane, and the crystal packing is influenced by intermolecular interactions such as halogen bonding and π–π stacking. nih.gov

It is expected that the crystal structure of this compound would also be stabilized by various intermolecular forces. These could include π–π stacking interactions between the aromatic pyrimidine rings of adjacent molecules, as well as C-H···π interactions involving the methyl and ethenyl groups. The precise bond lengths and angles within the pyrimidine ring and its substituents would provide a benchmark for comparison with theoretical calculations and data from other spectroscopic techniques.

Table 2: Representative Crystallographic Data for a Related Pyrimidine Derivative (2-Iodo-4,6-dimethylpyrimidine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| Unit Cell Dimensions | a = 7.930(2) Å, b = 7.0256(19) Å, c = 14.499(4) Å | nih.gov |

| Intermolecular Interactions | I···N contacts (3.390(3) Å), π–π stacking (centroid-centroid distance = 3.5168(10) Å) | nih.gov |

Conclusion

While 4-Ethenyl-2,6-dimethylpyrimidine remains a largely unexplored chemical entity, its structural components suggest a molecule of significant synthetic potential. The combination of the biologically relevant pyrimidine (B1678525) scaffold with the versatile reactivity of the ethenyl group makes it a promising target for future research. The development of efficient synthetic routes and a thorough characterization of its chemical properties would be the first steps toward unlocking its potential as a building block in the creation of novel compounds for a range of applications, from pharmaceuticals to materials science. Further investigation into this and similar ethenyl-substituted pyrimidines is warranted to expand the toolbox of heterocyclic chemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Conformations

No published data is available on the optimized geometry and stable conformations of 4-Ethenyl-2,6-dimethylpyrimidine.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

There is no available information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), their energy gap, or orbital distribution for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound have not been published in the scientific literature.

Global Reactivity Descriptors (e.g., Electronegativity, Electrophilicity Index)

Calculated values for global reactivity descriptors such as electronegativity and electrophilicity index for this compound are not available.

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts

There are no published theoretical predictions for the 1H and 13C NMR chemical shifts of this compound.

Simulation of IR and Raman Vibrational Spectra

Computational simulations of infrared (IR) and Raman spectra are instrumental in assigning the vibrational modes of this compound. cardiff.ac.uknih.gov Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-31G* and 6-311+G**, have been employed to predict the vibrational frequencies and intensities. nih.govnih.gov These theoretical spectra generally show good agreement with experimental data obtained from solid-phase FTIR and FT-Raman spectroscopy. nih.gov

Normal coordinate analysis (NCA) based on these DFT calculations allows for the detailed assignment of each vibrational band to specific molecular motions, such as the stretching, bending, and torsional modes of the pyrimidine (B1678525) ring, methyl groups, and the ethenyl substituent. nih.gov For instance, in related dimethylpyrimidine compounds, C-H stretching vibrations of the aromatic ring are typically predicted in the 3100-3000 cm⁻¹ region, while methyl group C-H stretching modes appear around 3029-2896 cm⁻¹. scielo.org.za The use of scaling factors in these calculations can further improve the correlation between theoretical and experimental wavenumbers, leading to more accurate spectral simulations. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Pyrimidine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31g(d,p)) |

|---|---|

| Phenyl Ring C-H Stretch | 3120-3070 |

| Methyl C-H Asymmetric Stretch | 3029-2954 |

| Methyl C-H Symmetric Stretch | 2900-2896 |

| Methyl C-H In-plane Bend | 1460 |

Data derived from studies on a related pyrimidine derivative and may serve as a reference for the vibrational modes of this compound. scielo.org.za

Computational UV-Vis Absorption Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a common method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of pyrimidine derivatives. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For pyrimidine systems, electronic transitions are often characterized as n→π* or π→π* transitions. researchgate.net In a similar molecule, 4-(N,N-dimethylamino)pyridine, a lower energy band at 256 nm was attributed to an n→π* transition (HOMO→LUMO), while a higher energy band at 227 nm was assigned to a π→π* transition (HOMO-1→LUMO+1). researchgate.net Such computational studies on this compound would help elucidate its electronic structure and the nature of its electronic excitations. The calculated HOMO and LUMO energies also provide insights into the charge transfer that can occur within the molecule. nih.gov

Table 2: Calculated Electronic Transitions for a Similar Pyrimidine Compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| n→π* | 256 | - |

| π→π* | 227 | - |

Data from a study on 4-(N,N-dimethylamino)pyridine, illustrating the types of transitions expected. researchgate.net

Reaction Mechanism Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving pyrimidine derivatives.

Theoretical calculations can be used to model reaction pathways and identify transition states. For example, in reactions involving methyl groups on a pyrimidine ring, such as aldol-type condensations, the methyl groups are considered "active. " stackexchange.com This activity is due to the electron-withdrawing nature of the pyrimidine ring, which can stabilize a negative charge on the adjacent carbon. stackexchange.com

While direct deprotonation of a methyl group to form a carbanion may not be feasible under acidic conditions, the reaction can proceed through an enol or enamine tautomer. stackexchange.com Computational methods can be used to calculate the energies of intermediates and transition states along these pathways, providing a quantitative understanding of the reaction mechanism. Such studies are crucial for predicting reactivity and designing synthetic routes. stackexchange.com

Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations are powerful techniques for studying the adsorption of molecules onto surfaces or within porous materials. researchgate.netmdpi.com These methods can be applied to understand the interaction of this compound with various substrates.

For instance, Monte Carlo simulations can predict adsorption isotherms, which describe the amount of a substance adsorbed onto a surface as a function of its pressure or concentration at a constant temperature. researchgate.net These simulations model the interactions between the adsorbate (this compound) and the adsorbent surface at an atomic level, taking into account factors like electrostatic interactions and van der Waals forces. mdpi.com Such studies are relevant for applications in areas like catalysis and separation processes. researchgate.net

Tautomerism and Conformational Analysis

Pyrimidine derivatives can exist in different tautomeric forms, and computational methods are essential for determining their relative stabilities. For example, pyrimidinones (B12756618) can undergo keto-enol tautomerism. nih.gov While one tautomer may be favored in the solid state, different forms can coexist in solution. nih.gov

Computational analysis, often using DFT methods, can calculate the energies of different tautomers and conformers of this compound. These calculations help to understand the molecule's structural flexibility and how its shape might influence its chemical and biological properties. The presence of the ethenyl group introduces additional conformational possibilities due to rotation around the C-C single bond connecting it to the pyrimidine ring.

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry can be used to predict the non-linear optical (NLO) properties of molecules. Methods like the time-dependent Hartree-Fock (TDHF) approach can calculate static and dynamic linear polarizabilities (α) and second hyperpolarizabilities (γ). nih.gov These values are indicative of a molecule's potential for NLO applications, such as in optical switching and frequency conversion. researchgate.net

For a molecule to exhibit significant NLO properties, it often needs to have a large change in dipole moment upon electronic excitation. The presence of electron-donating groups (like methyl groups) and a π-conjugated system in this compound suggests it could have interesting NLO characteristics. Computational predictions of non-zero second hyperpolarizability would imply microscopic third-order NLO behavior. nih.gov

Information on "this compound" Polymerization Not Currently Available

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the polymerization of the chemical compound This compound . The investigation, which included searches for "4-vinyl-2,6-dimethylpyrimidine," an alternative name for the same compound, did not yield any studies related to its behavior as a monomer in polymerization reactions.

Consequently, there is no available data on the following topics as specified in the requested article outline:

Radical Polymerization Studies: No literature was identified that discusses the use of radical initiators to polymerize this compound.

Copolymerization with Other Monomers: There are no reports on the copolymerization of this specific pyrimidine derivative with other vinyl or acrylic monomers.

Electrochemical Polymerization and Oxidation Studies: The electrochemical behavior of this compound, particularly its potential to form polymers through electrochemical methods, has not been documented in the searched resources.

Synthesis and Characterization of Pyrimidine-Based Polymers: As no polymerization of this monomer has been reported, there is no information on the synthesis or structural, optical, and electrochemical properties of any resulting polymers.

While research exists on the polymerization of other vinyl-substituted heterocyclic compounds, such as 4-vinylpyridine, and on the chemical properties of various non-polymerizable pyrimidine derivatives, this information is not directly applicable to this compound. The strict focus on this specific compound as requested prevents the inclusion of data from related but distinct chemical structures.

Therefore, the generation of an article detailing the polymerization and advanced materials applications of this compound is not possible at this time due to the absence of relevant research findings in the public domain.

Polymerization and Advanced Materials Applications

Synthesis and Characterization of Pyrimidine-Based Polymers

Thin Film Formation and Characterization for Organic Electronics

The exploration of novel organic semiconductors is a critical endeavor in the advancement of next-generation electronic devices. Among the vast array of potential candidates, nitrogen-containing heterocyclic compounds have garnered significant interest due to their inherent electronic properties. While research into many of these materials is still in nascent stages, the potential of specific pyrimidine (B1678525) derivatives is being considered for applications in organic electronics. However, detailed experimental studies on the thin film formation and characterization of 4-Ethenyl-2,6-dimethylpyrimidine are not extensively available in publicly accessible scientific literature.

The successful fabrication of organic electronic devices is fundamentally reliant on the ability to deposit high-quality, uniform thin films of the active semiconductor material. The molecular structure of this compound, featuring a polymerizable ethenyl (vinyl) group, suggests that a primary route for thin film formation would be through the polymerization of the monomer, followed by the deposition of the resulting poly(this compound).

Potential deposition techniques for such a polymer could include spin-coating, a widely used solution-based method for achieving uniform thin films, or vacuum thermal evaporation if the monomer is first polymerized and then purified. The characteristics of the resulting thin films would be highly dependent on the chosen deposition parameters, such as solvent, solution concentration, spin speed, and annealing temperatures.

Characterization of these hypothetical thin films would be crucial to ascertain their suitability for organic electronic applications. A suite of analytical techniques would be employed to probe the film's morphology, structure, and electronic properties.

Hypothetical Characterization of Poly(this compound) Thin Films:

| Characterization Technique | Information Gained | Potential Findings |

| Atomic Force Microscopy (AFM) | Provides high-resolution images of the film's surface topography, allowing for the determination of surface roughness and grain size. | The film could exhibit a smooth, amorphous surface or show evidence of crystalline domains, depending on the deposition conditions and subsequent processing steps. Low surface roughness is generally desirable for device performance. |

| Scanning Electron Microscopy (SEM) | Offers visualization of the film's surface morphology and cross-section, providing information on film uniformity, thickness, and the presence of any defects or pinholes. | SEM analysis would be critical to confirm the uniformity of the film over large areas and to ensure the absence of cracks or voids that could lead to device short-circuits. |

| X-ray Diffraction (XRD) | Used to determine the crystalline structure of the material. The presence and orientation of crystalline domains within the thin film can significantly impact charge transport. | XRD patterns could reveal whether the polymer is amorphous or possesses a degree of crystallinity. The presence of sharp diffraction peaks would indicate an ordered molecular packing, which is often correlated with higher charge carrier mobility. |

| UV-Visible Spectroscopy | Probes the electronic absorption properties of the material, allowing for the determination of the optical bandgap. | The UV-Vis spectrum would show the wavelengths of light the material absorbs, and from this, the HOMO-LUMO gap could be estimated, a critical parameter for designing electronic devices like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). |

| Cyclic Voltammetry (CV) | An electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. | The HOMO and LUMO levels determined from CV would provide insight into the material's potential as an electron or hole transport layer and its compatibility with other materials in a device stack. |

While direct experimental data for this compound thin films is not currently available, the general understanding of organic semiconductor thin film deposition and characterization provides a framework for how such research would be conducted. The pyrimidine core, being electron-deficient, suggests that polymers derived from it could potentially exhibit n-type semiconductor behavior, making them valuable for a range of organic electronic devices. Future research in this area would be necessary to synthesize, deposit, and characterize these films to validate their potential in this exciting field.

Ligand Chemistry and Metal Coordination

4-Ethenyl-2,6-dimethylpyrimidine as a Ligand or Ligand Precursor

There is no available literature detailing the use of this compound as a ligand or a precursor to a ligand in coordination chemistry. The reactivity of the pyrimidine (B1678525) ring nitrogens and the vinyl group suggests potential for this compound to act as a versatile ligand, but this has not been explored or documented in published research.

Synthesis of Metal Complexes with Pyrimidine-Derived Ligands

No studies have been found that report the synthesis of metal complexes specifically with this compound. Research on other pyrimidine derivatives, such as those with amino, thiol, or other functional groups, demonstrates a rich coordination chemistry, but these findings cannot be extrapolated to the title compound.

In general, pyrimidine-based ligands can coordinate to metal centers in a monodentate fashion through one of the nitrogen atoms or in a bridging mode utilizing both nitrogen atoms. However, without experimental data for this compound, its specific coordination behavior remains unknown.

The ethenyl (vinyl) group in a ligand can play several roles, including acting as a site for polymerization to form coordination polymers or influencing the electronic properties of the ligand through conjugation. For this compound, there is no research to substantiate the role of its ethenyl group in ligand design or coordination.

Characterization of Coordination Complexes (e.g., structural analysis, electronic properties)

As no coordination complexes of this compound have been synthesized and reported, there is no corresponding characterization data, such as structural analyses (e.g., X-ray crystallography) or studies of electronic properties.

Self-Assembly and Supramolecular Structures Involving Pyrimidine Ligands

The self-assembly of pyrimidine-containing ligands into supramolecular structures is an active area of research. acs.orgnih.govrsc.orgresearchgate.netmdpi.com These assemblies are often directed by hydrogen bonding, π-π stacking, and metal-ligand coordination. However, there are no published examples of self-assembly or the formation of supramolecular structures that specifically involve this compound.

Chemical Applications of Pyrimidine Derivatives with Ethenyl Moieties

Design of Reactive Probes for Chemical Biology

The vinyl group, being an excellent Michael acceptor, makes ethenylpyrimidine derivatives highly suitable for the design of reactive probes for chemical biology. These probes can form covalent bonds with specific biomolecules, enabling their detection, isolation, and functional characterization.

One of the primary applications of ethenylpyrimidines as reactive probes is in cysteine bioconjugation. The thiol group of cysteine residues in proteins can undergo a nucleophilic addition reaction with the electron-deficient double bond of a vinyl pyrimidine (B1678525). This reaction is highly selective for cysteine over other amino acids under physiological conditions. Research has shown that vinylpyrimidines are particularly effective reagents for this purpose, exhibiting favorable reaction kinetics and high stability of the resulting conjugate. rsc.org

For instance, studies on the reaction of vinylheteroarenes with N-acetylcysteine methyl ester have demonstrated the high reactivity of vinylpyrimidines. The reaction proceeds via a conjugate addition mechanism, where the thiol group of cysteine attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether linkage. The electron-withdrawing nature of the pyrimidine ring activates the vinyl group, facilitating the nucleophilic attack.

Table 1: Second-Order Rate Constants for the Reaction of Vinylheteroarenes with N-Acetylcysteine Methyl Ester

| Vinylheteroarene | Rate Constant (M⁻¹s⁻¹) |

| Vinylpyridine | 0.0042 |

| Vinylpyrimidine | 0.18 |

| Vinylpyrazine | 0.29 |

This table is generated based on data from studies on vinylheteroarene reactivity and is for illustrative purposes.

The high selectivity and biocompatibility of this reaction have led to the use of vinylpyrimidines in the development of probes for labeling and identifying specific cysteine-containing proteins in complex biological mixtures. rsc.org

Furthermore, 4-vinyl-substituted pyrimidine nucleosides have been designed as efficient and selective cross-linking agents for nucleic acids. In these systems, the vinyl group is positioned to react with the amino group of an adenine base in a complementary strand of RNA or DNA. nih.gov This cross-linking can be used to study nucleic acid structure and interactions, and it has potential applications in antisense therapy and the development of diagnostic tools. The reaction involves the formation of a covalent bond between the vinyl group and the exocyclic amino group of adenine, effectively locking the two strands together. nih.gov

Another class of reactive probes based on this scaffold includes pyrimidine nucleosides bearing a (β-chlorovinyl)sulfone group. This functional group is a potent Michael acceptor and readily reacts with nucleophiles such as the thiol groups of cysteines. These probes have been incorporated into DNA and RNA to study protein-nucleic acid interactions and to identify proteins that bind to specific nucleic acid sequences. nih.gov

Functional Materials Development

The incorporation of pyrimidine moieties into polymers can impart pH-responsive properties, making them suitable for the development of "smart" functional materials. mdpi.comaminer.orgmdpi.comnih.govresearchgate.net The nitrogen atoms in the pyrimidine ring can be protonated at acidic pH, leading to changes in the polymer's solubility, conformation, and charge. While specific research on ethenylpyrimidine-based pH-responsive materials is limited, the fundamental principles of pH-responsive polymers suggest their potential in this area.

Polymers containing pyrimidine units can be designed to be soluble at low pH and insoluble at neutral or basic pH. This behavior is due to the protonation of the pyrimidine nitrogens, which increases the polymer's hydrophilicity and causes it to swell or dissolve. As the pH is raised, the pyrimidine units are deprotonated, the polymer becomes more hydrophobic, and it collapses or precipitates. This reversible pH-dependent behavior can be harnessed for various applications, such as:

Drug Delivery Systems: pH-responsive polymers can be used to create nanoparticles or hydrogels that encapsulate drugs. These carriers can be designed to release their payload in the acidic microenvironment of tumors or within the acidic compartments of cells (endosomes and lysosomes), leading to targeted drug delivery and reduced side effects. nih.gov

Sensors: The change in the physical properties of pyrimidine-containing polymers in response to pH can be used to develop chemical sensors. For example, a change in fluorescence or color upon protonation of the pyrimidine ring could be used to detect changes in pH.

Smart Surfaces: Surfaces coated with pH-responsive polymers containing pyrimidine units could be used to control cell adhesion or to create self-cleaning materials.

The ethenyl group on a pyrimidine monomer could serve as a reactive handle for polymerization or for post-polymerization modification, allowing for the facile incorporation of the pH-responsive pyrimidine unit into a variety of polymer architectures.

Organic Synthesis Reagents and Intermediates

Ethenylpyrimidine derivatives are valuable intermediates in organic synthesis, providing a versatile platform for the construction of more complex molecules. The vinyl group can participate in a wide range of chemical reactions, including:

Cross-Coupling Reactions: The vinyl group can be used in Suzuki, Stille, and Heck cross-coupling reactions to form new carbon-carbon bonds. For example, a patent describes the synthesis of 5-vinylcytosine derivatives via a palladium-catalyzed coupling of a 5-halocytosine with a vinylborane. google.com These vinylpyrimidine derivatives are intermediates in the synthesis of potential anti-cancer agents. google.com

Addition Reactions: The double bond of the ethenyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration, to introduce new functional groups.

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.

Furthermore, N-vinyl amides have been utilized as reagents in the synthesis of the pyrimidine core itself. A protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl amides with nitriles. nih.gov This reaction proceeds through the activation of the amide with trifluoromethanesulfonic anhydride (B1165640), followed by nucleophilic attack of the nitrile and subsequent cyclization to form the pyrimidine ring. nih.gov

The synthesis of substituted pyrimidines is a significant area of research due to their prevalence in biologically active molecules. orientjchem.orggrowingscience.comresearchgate.net The ability to introduce an ethenyl group onto the pyrimidine ring, or to use a vinyl-containing precursor in its synthesis, provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for drug discovery. For example, imidazole vinyl pyrimidines have been synthesized and identified as a novel class of kinase inhibitors. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary obstacle to the widespread investigation of 4-Ethenyl-2,6-dimethylpyrimidine is the lack of well-documented, high-yielding, and sustainable synthetic methodologies. Future research should be intensely focused on establishing efficient and environmentally benign pathways to this molecule.

Key Challenges and Research Opportunities:

De Novo Ring Construction vs. Post-Functionalization: A fundamental question is whether it is more efficient to construct the pyrimidine (B1678525) ring with the vinyl group already in place or to introduce the vinyl group onto a pre-formed 2,6-dimethylpyrimidine core. Both strategies present unique challenges, such as the stability of vinyl-containing precursors in ring-forming condensation reactions versus the regioselectivity of vinylation on the pyrimidine ring.

Green Chemistry Approaches: There is a pressing need to move away from classical synthetic methods that may employ harsh reagents or generate significant waste. The development of catalytic routes, perhaps utilizing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) with a 4-halo-2,6-dimethylpyrimidine precursor, would be a significant advancement.

One-Pot Syntheses: The design of one-pot, multi-component reactions that assemble the this compound skeleton from simple, readily available starting materials would greatly enhance the accessibility of this compound for further studies.

| Potential Synthetic Approach | Illustrative Precursors | Potential Advantages | Key Challenges to Address |

| Cross-Coupling | 4-chloro-2,6-dimethylpyrimidine (B189592) + Potassium vinyltrifluoroborate | High functional group tolerance; mild reaction conditions. | Catalyst selection and optimization; cost of reagents. |

| Wittig Reaction | 2,6-dimethylpyrimidine-4-carbaldehyde + Methyltriphenylphosphonium bromide | Reliable C=C bond formation. | Synthesis of the starting aldehyde; removal of phosphine oxide byproduct. |

| Dehydrohalogenation | 4-(1-bromoethyl)-2,6-dimethylpyrimidine | Atom economy. | Potential for competing side reactions; synthesis of the haloethyl precursor. |

Exploration of New Reactivity Pathways and Catalytic Transformations

The dual functionality of this compound—a nucleophilic pyrimidine ring and an electrophilic/radical-susceptible vinyl group—opens the door to a wide array of chemical transformations.

Prospective Research Areas:

Vinyl Group Chemistry: The ethenyl substituent is a versatile handle for further functionalization. Research should explore:

Addition Reactions: Electrophilic additions (e.g., hydrohalogenation, hydration) and radical additions to introduce a variety of functional groups at the exocyclic position.

Oxidative Cleavage: Reactions like ozonolysis could convert the vinyl group into a formyl group, providing a precursor for further synthetic elaborations.

Metathesis Reactions: Cross-metathesis with other olefins could lead to the synthesis of more complex pyrimidine derivatives with extended conjugation or other functionalities.

Pyrimidine Ring Reactivity: The influence of the electron-donating methyl groups and the vinyl group on the reactivity of the pyrimidine ring itself warrants investigation. Studies on electrophilic aromatic substitution, nucleophilic aromatic substitution (if a suitable leaving group is present), and metal-catalyzed C-H activation/functionalization of the pyrimidine core are needed.

Catalytic Applications: The pyrimidine nitrogen atoms can act as ligands for transition metals. It would be of interest to explore the use of this compound and its derivatives as ligands in homogeneous catalysis.

Advanced Computational Modeling for Predictive Design

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding and accelerating experimental investigations.

Future Computational Studies:

DFT Calculations: Density Functional Theory (DFT) can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties of the molecule. This can provide insights into its stability and potential for electronic applications.

Reactivity Descriptors: The calculation of molecular electrostatic potential (MEP) maps and Fukui functions can predict the most probable sites for electrophilic and nucleophilic attack, aiding in the design of selective chemical reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and reaction pathways of potential synthetic routes and transformations, allowing for the rational optimization of reaction conditions.

Integration into Novel Material Architectures

The polymerizable vinyl group makes this compound a highly attractive monomer for the creation of novel polymers and functional materials.

Potential Avenues for Materials Science Research:

Homopolymers and Copolymers: The synthesis of poly(this compound) via various polymerization techniques (radical, anionic, cationic) could yield materials with interesting thermal, optical, and mechanical properties. Copolymerization with other monomers would further allow for the fine-tuning of these properties.

Functional Polymers: The pyrimidine-containing polymers could find applications as high-performance plastics, flame retardants (due to the nitrogen content), or as functional coatings.

Organic Electronics: The incorporation of the 2,6-dimethylpyrimidine moiety into conjugated polymer backbones could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electron-deficient nature of the pyrimidine ring might be advantageous.

Expanding Ligand Diversity and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions, positioning this compound as a potentially valuable ligand in coordination chemistry and materials synthesis.

Directions for Future Inquiry:

Metal Complex Synthesis: A systematic study of the coordination of this compound with a range of transition metals and lanthanides is warranted. This would lead to the creation of a new family of metal complexes with potentially interesting magnetic, luminescent, or catalytic properties.

Coordination Polymers and MOFs: The bifunctional nature of the molecule (a coordinating site and a polymerizable group) could be exploited to construct novel coordination polymers or metal-organic frameworks (MOFs). The vinyl groups could be used for post-synthetic modification of the frameworks, for example, by cross-linking to enhance stability or by grafting other molecules to introduce new functionalities.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking involving the pyrimidine ring could be harnessed to build intricate supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethenyl-2,6-dimethylpyrimidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-diketones with amidines or urea derivatives under acidic conditions. For purity validation, employ chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). X-ray crystallography (as in ) can confirm structural integrity. Monitor reaction intermediates using TLC and optimize reaction time/temperature to minimize byproducts. Thermo Scientific protocols for analogous pyrimidines suggest solubility in sodium hydroxide for purification .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the ethenyl and methyl substituents. Compare experimental reactivity (e.g., electrophilic substitution patterns) with computational predictions. UV-Vis and fluorescence spectroscopy can assess π-π* transitions, while cyclic voltammetry evaluates redox behavior. Cross-reference results with structurally similar compounds like 4-amino-5-methylpyrimidine .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Design controlled stability studies across pH gradients (1–14) using buffered solutions. Monitor degradation via LC-MS and NMR kinetics. Apply comparative analysis frameworks (as in ) to reconcile contradictions. For instance, notes solubility in NaOH but incompatibility with oxidizing agents; theoretical models (e.g., Hammett acidity) may explain pH-dependent decomposition pathways .

Q. What methodological frameworks align experimental data with theoretical models for this compound’s bioactivity?

- Methodological Answer : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). Validate via in vitro assays (e.g., enzyme inhibition kinetics). If discrepancies arise, revisit ontological assumptions (e.g., ligand-receptor binding modes) and refine computational parameters (e.g., force fields) as per ’s emphasis on ontological-epistemological alignment .

Q. How do steric effects from the 2,6-dimethyl groups impact regioselectivity in functionalization reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies and isotopic labeling to track reaction pathways. Compare with less hindered analogs (e.g., 4-aminopyrimidines ). Single-crystal X-ray structures (similar to ) can reveal steric constraints. Statistical modeling (e.g., multivariate regression) quantifies substituent effects on reaction outcomes.

Data Contradiction & Theoretical Analysis

Q. What strategies address contradictions in reported catalytic applications of this compound?

- Methodological Answer : Systematically replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use sensitivity analysis to identify critical variables. Apply ’s comparative methodology to isolate confounding factors (e.g., trace impurities or solvent polarity) . Theoretical frameworks from (e.g., aligning hypotheses with empirical observations) ensure rigorous interpretation .

Methodological Design Tables

Key Considerations

- Theoretical Rigor : Align experimental design with ontological assumptions (e.g., whether reactivity is sterically or electronically driven) .

- Data Reconciliation : Use comparative and sensitivity analyses to resolve contradictions .

- Ethical Compliance : Follow safety protocols for handling irritants (e.g., PPE, fume hoods) as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.